

In-Depth Technical Guide to Chiral 2-Fluorooctane

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Compound of Interest

Compound Name: 2-Fluorooctane

Cat. No.: B15492615

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the chiral enantiomers of **2-Fluorooctane**, including their synthesis and analytical separation. This information is critical for researchers in medicinal chemistry and drug development where the stereochemistry of a molecule can significantly impact its pharmacological activity.

Chemical Identification and Physical Properties

The stereoisomers of **2-Fluorooctane** present distinct chemical identifiers and physical properties. While the boiling point and density of the individual enantiomers are not widely reported, they are expected to be very similar to those of the racemic mixture. A notable distinction between the enantiomers is their optical activity, a critical parameter for their identification and characterization.

Table 1: Chemical Identifiers and Physical Properties of **2-Fluorooctane** Stereoisomers

Property	Racemic 2-Fluoroctane	(R)-2-Fluoroctane	(S)-2-Fluoroctane
CAS Number	407-95-4[1][2]	54632-06-3[3]	Not available
Molecular Formula	C ₈ H ₁₇ F	C ₈ H ₁₇ F	C ₈ H ₁₇ F
Molecular Weight	132.22 g/mol	132.22 g/mol	132.22 g/mol
Boiling Point	139 °C[4][5]	Data not available	Data not available
Density	Data not available	Data not available	Data not available
Specific Optical Rotation ([α]D)	0° (by definition)	Data not available	Data not available

Synthesis of Chiral 2-Fluoroctane

The enantiomerically enriched forms of **2-Fluoroctane** can be synthesized via stereospecific nucleophilic substitution of a chiral secondary alcohol. A common and effective method involves the deoxyfluorination of the corresponding chiral octan-2-ol with a suitable fluorinating agent. This reaction typically proceeds with inversion of stereochemistry.

Experimental Protocol: Synthesis of (S)-2-Fluoroctane from (R)-(-)-Octan-2-ol

This protocol is based on established methods for the stereospecific deoxyfluorination of secondary alcohols.

Materials:

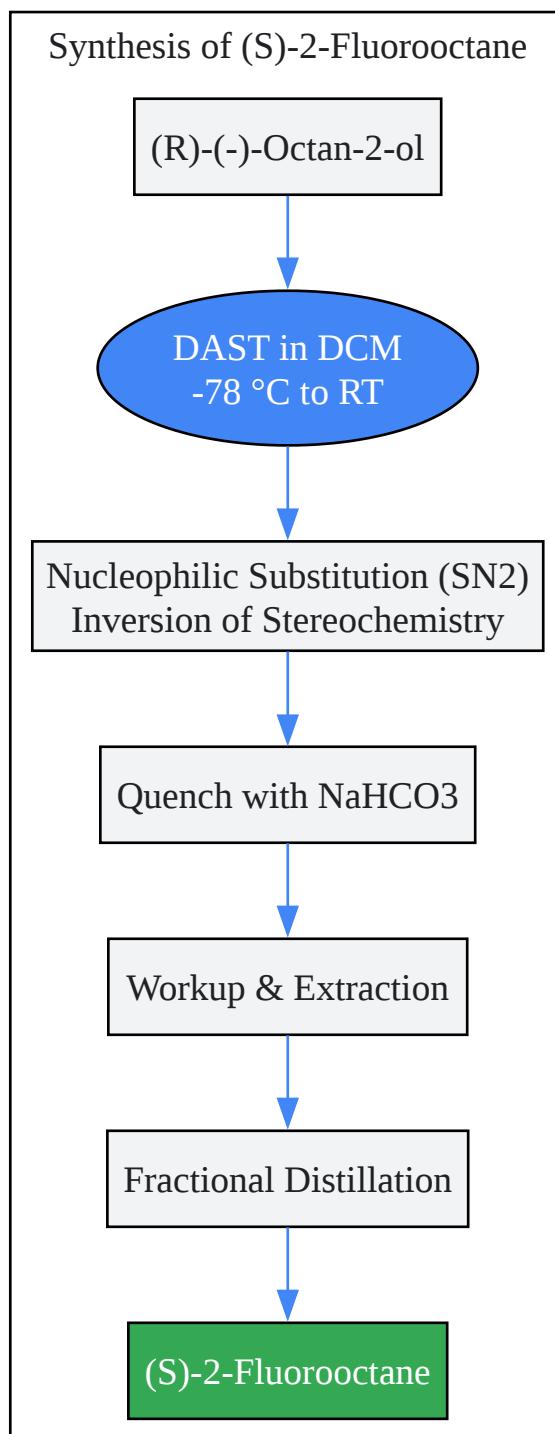
- (R)-(-)-Octan-2-ol
- Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent
- Anhydrous dichloromethane (DCM)
- Anhydrous sodium bicarbonate (NaHCO₃) solution, saturated
- Anhydrous magnesium sulfate (MgSO₄)

- Standard glassware for anhydrous reactions
- Magnetic stirrer and stirring bar
- Ice bath

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (R)-(-)-Octan-2-ol (1.0 eq) in anhydrous DCM.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add diethylaminosulfur trifluoride (DAST) (1.1 eq) to the stirred solution via the dropping funnel over a period of 30 minutes.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ in an ice bath.
- Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter the solution and remove the solvent under reduced pressure.
- Purify the crude product by fractional distillation to obtain **(S)-2-Fluorooctane**.

Expected Outcome: The reaction is expected to yield **(S)-2-Fluorooctane** with a high degree of enantiomeric excess due to the SN₂ mechanism causing an inversion of stereochemistry at the chiral center.



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Synthesis Workflow for (S)-2-Fluorooctane

Chiral Separation and Analysis

The enantiomeric purity of **2-Fluorooctane** is typically determined by chiral gas chromatography (GC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral GC Analysis of 2-Fluorooctane

This protocol provides a general guideline for the chiral separation of **2-Fluorooctane**. Optimization of parameters may be required depending on the specific instrument and column used.

Instrumentation and Materials:

- Gas chromatograph with a flame ionization detector (FID)
- Chiral capillary column (e.g., a cyclodextrin-based column such as Chirasil-DEX CB)
- Helium or hydrogen as the carrier gas
- Sample of **2-Fluorooctane** dissolved in a suitable solvent (e.g., hexane)

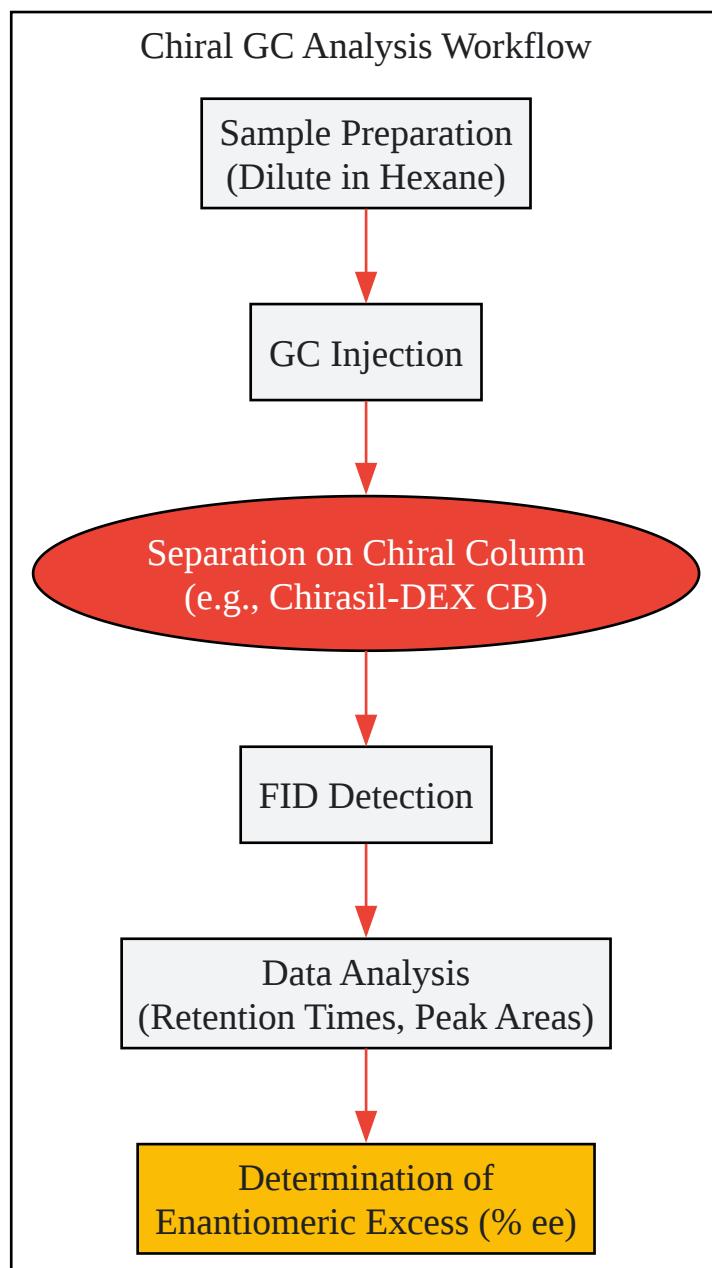
GC Conditions:

- Injector Temperature: 250 °C
- Detector Temperature: 250 °C
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes
 - Ramp: 5 °C/min to 120 °C
 - Hold at 120 °C for 5 minutes
- Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
- Injection Volume: 1 µL

- Split Ratio: 50:1

Procedure:

- Prepare a dilute solution of the **2-Fluorooctane** sample in hexane.
- Set up the GC instrument with the specified conditions.
- Inject the sample onto the column.
- Record the chromatogram and identify the retention times of the two enantiomers.
- The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: $\% \text{ ee} = [| \text{Area}_1 - \text{Area}_2 | / (\text{Area}_1 + \text{Area}_2)] \times 100$.



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Chiral GC Analysis Workflow

This technical guide provides foundational information for researchers working with chiral **2-Fluoroctane**. The provided protocols offer a starting point for synthesis and analysis, which can be further optimized for specific laboratory conditions and research objectives.

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